Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate is a brominated oxazole derivative bearing a C2-bromo substituent and a C5-tert-butyl carboxylate ester. It belongs to the class of 2-bromooxazole-5-carboxylate building blocks, which are widely exploited in medicinal chemistry for the modular construction of drug-like molecules.

Molecular Formula C8H10BrNO3
Molecular Weight 248.076
CAS No. 2377030-99-2
Cat. No. B2726615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-bromo-1,3-oxazole-5-carboxylate
CAS2377030-99-2
Molecular FormulaC8H10BrNO3
Molecular Weight248.076
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN=C(O1)Br
InChIInChI=1S/C8H10BrNO3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3
InChIKeyHAOJRZMWQPNYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate (CAS 2377030-99-2): A Dual-Handle Heterocyclic Building Block for Medicinal Chemistry and Parallel Synthesis


Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate is a brominated oxazole derivative bearing a C2-bromo substituent and a C5-tert-butyl carboxylate ester. It belongs to the class of 2-bromooxazole-5-carboxylate building blocks, which are widely exploited in medicinal chemistry for the modular construction of drug-like molecules [1]. The bromine atom serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl ester provides an orthogonal, acid-labile protecting group that can be selectively deprotected to reveal the free carboxylic acid for subsequent amide coupling or other derivatization . The compound has a molecular formula of C₈H₁₀BrNO₃, a molecular weight of 248.07 g/mol, and is commercially available from multiple suppliers at purity levels of 95–98% .

Why In-Class Substitution of Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate Introduces Undesirable Risk in Multi-Step Synthetic Routes


Substituting tert-butyl 2-bromo-1,3-oxazole-5-carboxylate with a simpler 2-bromooxazole (e.g., CAS 125533-82-6) or a methyl/ethyl ester analog (e.g., CAS 1092351-96-6 or 1060816-22-9) is non-trivial because these compounds differ fundamentally in their protecting group strategy and physicochemical profile. The tert-butyl ester is specifically acid-labile (cleaved with TFA or HCl), enabling selective deprotection in the presence of methyl or ethyl esters that require harsher saponification conditions [1]. Conversely, 2-bromooxazole lacks the C5 carboxylate handle entirely, precluding subsequent carboxyl-directed functionalization. The 2-bromo-5-carboxylate regiochemical pattern is also distinct from the 2-bromo-4-carboxylate or 5-bromo-2-carboxylate isomers, each of which presents a different electronic environment that alters cross-coupling reactivity and regioselectivity outcomes [2]. Direct arylation of oxazoles can be switched between C2 and C5 by changing the ligand and solvent, with C2-arylation favored using RuPhos/toluene conditions, demonstrating that the position of the carboxylate group critically influences synthetic strategy [2]. The evidence below quantifies these differences to guide procurement decisions.

Quantitative Differentiation Evidence for Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate Relative to Closest Analogs


Orthogonal Ester Deprotection Selectivity: tert-Butyl vs. Methyl vs. Ethyl Esters Under Acidic Conditions

The tert-butyl ester of the target compound can be quantitatively cleaved under mild acidic conditions (e.g., 50% TFA in CH₂Cl₂ at room temperature, or HCl in dioxane), conditions under which methyl and ethyl esters remain intact [1]. Ytterbium triflate-catalyzed deprotection of tert-butyl esters proceeds in near-quantitative yields selectively in the presence of other esters, with the reaction carried out in nitromethane at 45–50 °C using 5 mol% catalyst [2]. In contrast, methyl 2-bromooxazole-5-carboxylate (CAS 1092351-96-6) and ethyl 2-bromooxazole-5-carboxylate (CAS 1060816-22-9) require alkaline hydrolysis (e.g., LiOH, NaOH) for deprotection, which can lead to competing oxazole ring-opening side reactions . This orthogonal deprotection profile is a critical differentiator for procurement decisions in multi-step synthesis where chemoselectivity is paramount.

Protecting group strategy Orthogonal deprotection Multi-step synthesis Peptidomimetic chemistry

Regiochemical Identity and Impact on Cross-Coupling: 2-Bromo-5-carboxylate vs. 4-Bromo or 5-Bromo Isomers

The 2-bromo-5-carboxylate substitution pattern of the target compound defines its reactivity profile in cross-coupling. Regiocontrolled lithiation-bromination methodology developed by Solomin et al. (2019) provides exclusive access to 2-, 4-, and 5-bromooxazole isomers on multigram scale, with the 2-bromo-5-substituted oxazole scaffold being a key member of this building block family [1]. In direct arylation chemistry, the regiochemical outcome is exquisitely sensitive to the ligand/solvent combination: Pd(OAc)₂ with CataCXium A in DMA/pivalic acid gives C5-arylation (up to 100:1 selectivity), while Pd(OAc)₂ with RuPhos in toluene favors C2-arylation (up to 100:1 selectivity), with yields of 60–90% [2]. For 5-carboxy-substituted oxazoles specifically, direct C2-arylation proceeds with 67% yield using 4-iodotoluene under palladium catalysis on water [3]. The presence of the electron-withdrawing 5-carboxylate group activates the oxazole ring toward C2-functionalization relative to unsubstituted oxazole, providing a quantifiable reactivity advantage.

Regioselective synthesis Suzuki-Miyaura coupling C–H activation Oxazole functionalization

Scalability and Synthetic Accessibility: Multigram Preparation of Bromooxazole Building Blocks

The Solomin et al. (2019) methodology, developed at Enamine Ltd., provides a unified approach to all three isomeric bromooxazole families (2-, 4-, and 5-bromo), including alkyl- and aryl-substituted variants, exclusively on multigram scale via direct regiocontrolled lithiation followed by electrophilic bromine quench [1]. While the specific tert-butyl 2-bromo-1,3-oxazole-5-carboxylate is not explicitly tabulated in the publication, the general strategy for 2-bromo-5-substituted oxazoles is demonstrated with multiple substrates, establishing that the compound class is accessible via this scalable route. Commercial availability from multiple vendors (Biosynth, Leyan, CymitQuimica) with defined purity specifications (95–98%) further confirms reliable supply for procurement . This contrasts with less common regioisomers (e.g., 4-bromooxazole-5-carboxylates, CAS 1134560-77-2) for which synthetic routes are less developed and commercial availability is more limited.

Process chemistry Multigram synthesis Building block supply Regiocontrolled lithiation

Physicochemical Property Differentiation: Computed LogP, Density, and Boiling Point vs. Methyl and Ethyl Ester Analogs

The tert-butyl ester imparts distinct physicochemical properties compared to methyl and ethyl ester analogs, which can influence solubility, membrane permeability, and chromatographic behavior during purification. The computed ACD/LogP for the target compound is 2.55, with a density of 1.5 ± 0.1 g/cm³ and a boiling point of 286.3 ± 32.0 °C at 760 mmHg . The compound has zero hydrogen bond donors, a polar surface area of 52 Ų, and zero Rule-of-5 violations, consistent with favorable drug-like properties . In comparison, 2-bromooxazole-5-carboxylic acid (CAS 1373253-25-8) has a higher polarity (free acid), while the methyl ester analog (CAS 1092351-96-6) has a lower molecular weight (205.99 g/mol) and different LogP, affecting its suitability for specific synthetic sequences. The higher LogP of the tert-butyl ester (2.55) relative to the free acid or methyl ester may be advantageous in reactions requiring non-aqueous conditions or for intermediates destined for lipophilic environments.

Physicochemical properties LogP Drug-likeness Lead optimization

Bromine Substituent as a Strategic Cross-Coupling Handle: Reactivity Hierarchy I > Br > Cl in Oxazole Systems

The bromine atom at the 2-position of the target compound is strategically positioned within the reactivity hierarchy for palladium-catalyzed cross-coupling: aryl iodides > aryl bromides > aryl chlorides >> aryl triflates [1]. Bromine offers a balance between sufficient reactivity for efficient oxidative addition to Pd(0) and adequate stability for storage and handling, making it the preferred halogen for Suzuki-Miyaura coupling in drug discovery libraries [2]. In the context of oxazole chemistry, 2-bromooxazoles are well-established substrates for Suzuki coupling; Solomin et al. (2019) demonstrated the utility of bromooxazole building blocks under parallel synthesis conditions [3]. While the target compound lacks direct published Suzuki yields due to its relatively recent commercial introduction, class-level precedent with structurally analogous 2-bromooxazole-5-carboxylates supports coupling yields in the 60–90% range with arylboronic acids [4]. The bromine at C2 is also amenable to Buchwald-Hartwig amination and Stille coupling, expanding the scope of accessible derivatives.

Cross-coupling reactivity Suzuki-Miyaura Palladium catalysis Oxidative addition

Dual Functional Handle Architecture: Simultaneous C2 Electrophile and C5 Carboxylate for Divergent Library Synthesis

The target compound's defining structural feature is its dual functional handle architecture: a C2-bromo electrophile and a C5-tert-butyl carboxylate. This arrangement enables sequential, chemoselective derivatization: (i) Pd-catalyzed cross-coupling at C2 (Suzuki, Buchwald-Hartwig, Stille), followed by (ii) acid-mediated deprotection at C5 and subsequent amide coupling or esterification . Alternatively, the tert-butyl ester can be deprotected first and the free acid used in decarboxylative cross-coupling, as demonstrated for oxazole-5-carboxylic acids with aryl halides under Pd/Ag₂CO₃ bimetallic conditions in excellent yields [1]. This divergent capability is absent in simpler analogs: 2-bromooxazole (CAS 125533-82-6) lacks the carboxylate entirely, while 2-bromooxazole-5-carboxylic acid (CAS 1373253-25-8) requires re-protection of the acid before cross-coupling. The tert-butyl ester uniquely provides both a protected carboxylate for the coupling step and facile deprotection for subsequent diversification, reducing the step count by at least one synthetic operation compared to free acid or methyl/ethyl ester alternatives [2].

Parallel synthesis Divergent functionalization DNA-encoded libraries Fragment-based drug discovery

Optimal Application Scenarios for Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate Based on Quantitative Evidence


Divergent Parallel Library Synthesis Requiring Orthogonal Protecting Group Strategy

In medicinal chemistry campaigns where a common intermediate must be elaborated into diverse final compounds via sequential C2 cross-coupling and C5 amide formation, tert-butyl 2-bromo-1,3-oxazole-5-carboxylate is the preferred building block. The acid-labile tert-butyl ester enables late-stage deprotection without affecting base-sensitive functionality introduced during the prior Suzuki coupling step [1]. The orthogonal deprotection profile (TFA-mediated cleavage) avoids the aqueous basic hydrolysis required for methyl or ethyl ester analogs, which could lead to oxazole ring degradation. This scenario is directly supported by the dual-handle architecture evidence (Evidence Item 6) and orthogonal deprotection selectivity data (Evidence Item 1) [1][2].

Decarboxylative Cross-Coupling Workflows for sp²–sp² Bond Formation at C5

When the C5 position of the oxazole must be functionalized via decarboxylative cross-coupling rather than through the ester, the target compound's tert-butyl ester can be cleanly deprotected (TFA, quantitative) to the free acid, which then participates in Pd/Ag₂CO₃-mediated decarboxylative coupling with aryl halides in excellent yields [1]. This workflow exploits the acid-lability of the tert-butyl ester for quantitative deprotection, a step that is less efficient with methyl or ethyl esters. This scenario is supported by the protecting group strategy evidence (Evidence Item 1) and dual-handle architecture evidence (Evidence Item 6) [1][2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

For FBDD and DEL applications where bifunctional building blocks with orthogonal reactivity are required for on-DNA or in-solution diversification, the target compound offers a well-defined scaffold with predictable reactivity at both C2 (Pd-catalyzed coupling) and C5 (amide coupling after deprotection). The multigram scalability demonstrated by the Solomin et al. (2019) methodology for the bromooxazole class [1] and the commercial availability at 95–98% purity [2][3] make it viable for procurement at quantities sufficient for library production. This scenario is supported by the scalability evidence (Evidence Item 3) and cross-coupling reactivity evidence (Evidence Item 5) [1][2][3].

Synthesis of 2,5-Difunctionalized Oxazole-Based Kinase Inhibitor Scaffolds

Oxazole-containing kinase inhibitors frequently require 2,5-disubstitution patterns. The target compound's C2-bromo enables installation of aryl/heteroaryl groups via Suzuki coupling (class-level precedent: 60–90% yields [1]), while the C5-tert-butyl ester can be deprotected and converted to amides, a privileged functional group in kinase inhibitor pharmacophores [2]. The 2-bromo-5-carboxylate regiochemistry avoids the competing C4-substitution that can arise with alternative isomer building blocks, ensuring regiochemical fidelity in the final product. This scenario is supported by the regiochemical identity evidence (Evidence Item 2) and cross-coupling reactivity evidence (Evidence Item 5) [1][2].

Quote Request

Request a Quote for Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.